6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
説明
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound featuring a pyrazoloquinolinone core with a chlorine substituent at position 6 and a methyl group at position 1. Its structure combines electron-deficient quinolinone moieties with fused pyrazole rings, enabling interactions with biological targets through hydrogen bonding and lipophilic interactions.
特性
CAS番号 |
61689-23-4 |
|---|---|
分子式 |
C11H8ClN3O |
分子量 |
233.65 g/mol |
IUPAC名 |
6-chloro-1-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-15-11-8(5-13-15)10(16)7-4-6(12)2-3-9(7)14-11/h2-5H,1H3,(H,14,16) |
InChIキー |
BOEPYZQXPZVPBG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=O)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
準備方法
Classical Friedländer Approach
The Friedländer condensation, first adapted for pyrazoloquinolines in the early 20th century, involves cyclization between 2-aminobenzophenones and ketones. For 6-chloro-1-methyl derivatives, 5-chloro-2-aminobenzophenone reacts with 3-methyl-1H-pyrazol-5-one under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. This method yields the target compound in 35–45% after 12–24 hours.
Key Optimization:
-
Catalyst : ZnCl₂ improves regioselectivity, suppressing side products like 4-unsubstituted quinolines.
-
Solvent : Ethylene glycol enhances solubility of intermediates, reducing reaction time to 8–10 hours.
Cyclization of 4-Arylidenepyrazolin-5-ones
Aniline-Mediated Cyclization
A two-step protocol developed by Danel et al. (2001) avoids Friedländer’s reliance on 2-aminobenzophenones:
Advantages:
-
Eliminates unstable 2-aminobenzophenone precursors.
-
Tolerates electron-deficient anilines (e.g., nitro-substituted).
Microwave-Assisted Synthesis
Solvent-Free Microwave Irradiation
Microwave methods reduce reaction times from hours to minutes. A 2023 protocol uses:
Comparative Data:
Multicomponent Reactions (MCRs)
T3P®-DMSO-Catalyzed Annulation
A 2023 RSC Advances study reports a one-pot MCR for pyrazoloquinolinones:
Mechanistic Insight:
Halogenation and Functionalization
Post-Synthetic Chlorination
6-Unsubstituted intermediates are chlorinated using:
Limitations:
Comparative Analysis of Methods
化学反応の分析
反応の種類
6-クロロ-1-メチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されてキノリン誘導体を形成することができます。
還元: 還元反応により、ジヒドロ誘導体が生成される可能性があります。
置換: ハロゲン置換反応により、異なる官能基を分子に導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: 求核置換反応では、多くの場合、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用します。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノリンN-オキシドが生成される場合があり、還元によりジヒドロキノリンが生成される場合があります .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one. It has shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study synthesized several derivatives of pyrazoloquinoline and tested their antibacterial activity. Among these, compounds containing the pyrazolo[3,4-b]quinoline scaffold exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating the potential for further development as antituberculosis agents .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Inhibitors targeting checkpoint kinase 1 (Chk1) have emerged as a novel therapeutic strategy in cancer treatment.
Case Study: Chk1 Inhibition
A series of pyrazolo[4,3-c]quinolin-3-one derivatives were evaluated for their ability to inhibit Chk1. These compounds were synthesized and characterized, showing varying degrees of inhibition on Chk1 activity. The structure-activity relationship (SAR) studies revealed that modifications on the quinoline and pyrazole rings could enhance potency, suggesting that similar strategies could be applied to derivatives like 6-chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one to improve its anticancer efficacy .
Other Therapeutic Uses
Beyond antimicrobial and anticancer applications, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has potential uses in treating viral infections.
Case Study: HIV Integrase Inhibition
Research has indicated that quinoline derivatives can act as inhibitors of HIV integrase. The design and synthesis of new compounds based on the pyrazoloquinoline structure may lead to effective treatments against HIV by disrupting the viral replication process .
Summary of Applications
作用機序
6-クロロ-1-メチル-1H-ピラゾロ[3,4-b]キノリン-4(9H)-オンの作用機序は、特定の分子標的との相互作用を含みます。活性部位に結合することで特定の酵素を阻害し、その活性をブロックすることができます。 この化合物は、DNAやRNAとも相互作用し、遺伝子発現やタンパク質合成に影響を与える可能性があります .
類似化合物との比較
Substitution Patterns and Structural Modifications
Key structural analogs differ in substituent placement and heteroatom composition. Below is a comparative analysis:
Structural Insights :
- Methyl groups at positions 1 and 3 (in analogs like ) may increase steric bulk, affecting receptor access.
- Replacing the pyrazole ring with isothiazole/isoxazole alters hydrogen bonding capacity and steric profiles. Sulfur in isothiazolo derivatives enhances affinity due to stronger H-bonding with receptor sites compared to oxygen in isoxazoles .
Pharmacological Activity: GABAA Receptor Affinity
The main compound and its analogs exhibit varying affinities for the BZD binding site. Key findings include:
Mechanistic Insights :
- The 3-aryl substituent's angle (C-1'-C-3-C-3a) critically impacts receptor binding. For example, isothiazoloquinolinones (128.2°) fit better into the lipophilic L2 pocket than isoxazolo analogs (131.5°) .
- Electron density at the azole nitrogen (N-2) and carbonyl oxygen influences interactions with H1 and H2 sites in the pharmacophore model .
Photophysical and Solubility Properties
Compounds with quinolinone cores exhibit solvent-dependent fluorescence. For example:
Implications :
- The main compound’s chloro and methyl groups may reduce solubility in polar solvents compared to methoxy-substituted analogs .
生物活性
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClN₃O |
| Molecular Weight | 233.654 g/mol |
| CAS Number | 61689-23-4 |
| LogP | 2.068 |
| PSA (Polar Surface Area) | 50.68 Ų |
Research indicates that 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exhibits its biological effects primarily through the induction of apoptosis in cancer cells. It has been shown to influence various signaling pathways involved in cell survival and proliferation.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of this compound:
- Case Study 1 : A study reported that derivatives of pyrazolo[3,4-b]quinolines, including 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one, showed significant cytotoxicity against various human cancer cell lines. The compound exhibited EC₅₀ values ranging from 400 to 700 nM in solid tumor cell lines, indicating potent activity against cancer cells .
- Case Study 2 : Another investigation revealed that specific derivatives had GI₅₀ values as low as 16 nM, highlighting their effectiveness in inhibiting cell growth .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, this compound has shown promise in anti-inflammatory and antibacterial applications:
- Research Findings : Compounds with similar structures have been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. Studies suggest that pyrazolo[3,4-b]quinolines can modulate inflammatory pathways effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrazoloquinoline scaffold significantly affect biological activity:
- Position 6 Substitution : The presence of a chlorine atom at position 6 enhances the compound's potency against cancer cells.
- Position 1 Methyl Group : The methyl group at position 1 contributes to improved lipophilicity and cellular uptake, further enhancing biological activity.
Summary of Biological Activities
Q & A
Q. What spectroscopic methods are critical for confirming the structure of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one and its analogs?
- Methodological Answer : Structural elucidation relies on advanced NMR techniques (COSY, HMQC, HMBC, NOESY) to map proton-proton correlations, heteronuclear couplings, and spatial relationships. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, NOESY experiments can differentiate between regioisomers by identifying spatial proximity of substituents, critical for verifying the chloro and methyl group positions .
Q. How can synthetic yields of pyrazoloquinolinone derivatives be optimized?
- Methodological Answer : Reaction conditions (temperature, solvent polarity, catalyst) must be tailored to minimize side reactions. For instance, in cyclization steps, using Amberlyst 15 in acetonitrile improves yields by promoting acid-catalyzed ring closure while suppressing decomposition. Monitoring intermediates via HPLC ensures purity before proceeding to subsequent steps .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound’s acute toxicity (Category 4 for oral, dermal, and inhalation routes) mandates strict PPE (gloves, lab coat, fume hood). Emergency protocols should include immediate decontamination and medical consultation. Storage in airtight containers under inert atmospheres prevents degradation .
Advanced Research Questions
Q. How do steric and electronic factors influence binding affinity to GABAA receptor subtypes?
- Methodological Answer : Substituent effects are evaluated using pharmacophore models and molecular docking. For example:
- Steric effects : Replacing oxygen with sulfur in the heterocyclic ring (e.g., isothiazolo vs. isoxazolo analogs) increases steric bulk, altering the angle between the aryl group and tricyclic core (e.g., C-3-C-3a-C-4 angles: 131.3° vs. 138.8°). This reduces affinity for α1β3γ2 receptors due to clashes with the L2 lipophilic pocket .
- Electronic effects : Higher electron density at the azole nitrogen (N-2) in isothiazoloquinolones strengthens hydrogen bonding with receptor residues (H1, H2), explaining their nM-level Ki values compared to isoxazolo analogs .
Q. How can contradictory binding data between structurally similar analogs be resolved?
- Methodological Answer : Contradictions arise from differences in receptor subtype selectivity. For example:
- Case Study : Compound 12 (isothiazolo) and 19 (isoxazolo) have similar Ki values for α1β3γ2 but diverge at α5β3γ2. Radioligand displacement assays using [³H]-flumazenil and subtype-specific HEK 293 cell lines clarify selectivity profiles. Molecular dynamics simulations further reveal how subtle angle changes (e.g., C-1'-C-3-C-3a: 128.2° vs. 131.5°) affect binding .
Q. What strategies improve subtype selectivity for GABAA receptors in drug design?
- Methodological Answer :
- Substituent Tuning : Introducing methyl/methoxy groups at the 3-aryl position enhances α2/α3 selectivity by optimizing hydrophobic interactions with the L2 pocket.
- Pharmacophore Refinement : Align analogs with the receptor’s essential volume using QSAR models. For example, 6-Chloro-1-methyl derivatives may mimic flavone-based ligands, leveraging hydrogen bond donors (N-2, carbonyl oxygen) to target α2β3γ2 subtypes .
Key Considerations for Experimental Design
- Contradiction Analysis : Use orthogonal assays (e.g., electrophysiology vs. radioligand binding) to validate receptor modulation.
- Stereochemical Impact : X-ray crystallography or NOESY confirms spatial arrangements critical for activity .
- Toxicity Screening : Prioritize in vitro models (e.g., hepatocyte assays) to mitigate risks identified in safety data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
